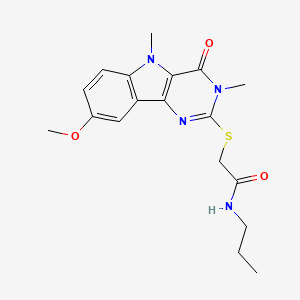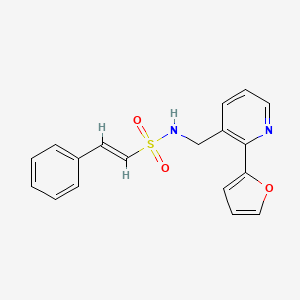
(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that belongs to the class of styrylsulfonamides. It has been synthesized through various methods and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One of the primary applications of "(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide" and related structures is in the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moieties. These compounds are synthesized through reactions with various N-nucleophiles and explored for their potential biological activities, demonstrating the compound's utility as a versatile building block (Farag et al., 2011).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which can be derived from furan-2-yl-containing precursors similar to the subject compound, has shown significant promise as antiprotozoal agents. These compounds exhibit strong DNA affinities and notable in vitro and in vivo activities against trypanosomal and Plasmodium (malaria) infections, highlighting their therapeutic potential (Ismail et al., 2004).
Metal-Free Synthetic Strategies
The development of efficient, metal-free synthetic strategies for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives from 1,3-dicarbonyl compounds or pyridin-2-amines, utilizing ynals and sodium benzenesulfinates, represents another crucial application area. This approach offers a new and effective method for preparing these derivatives, showcasing the adaptability of the core structure in synthesizing complex molecules (Cui et al., 2018).
Biomolecular Interactions
Studies on the interaction of metal ions with nucleic acids, bovine serum albumin (BSA), and antioxidant properties have been conducted using complexes derived from structures similar to "(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide." These studies provide insights into the biological applications of these complexes, including their DNA-binding capabilities and potential therapeutic uses (Sathyadevi et al., 2012).
Antimicrobial Activities
The synthesis and characterization of novel compounds derived from the core structure have been explored for their antimicrobial activities. These studies aim to develop new therapeutic agents by leveraging the unique properties of the compound to inhibit bacterial and fungal growth, underscoring the compound's potential in addressing antimicrobial resistance (Elangovan et al., 2021).
Eigenschaften
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-14-16-8-4-11-19-18(16)17-9-5-12-23-17/h1-13,20H,14H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXOTHYYSHAMJ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

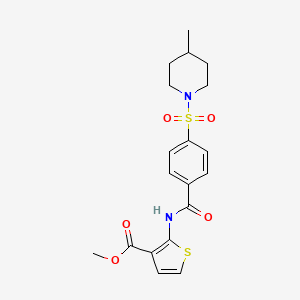
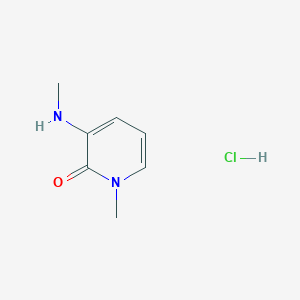
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)


![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)
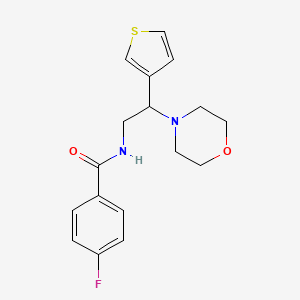
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)
